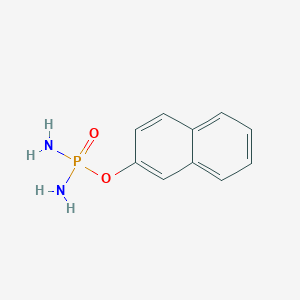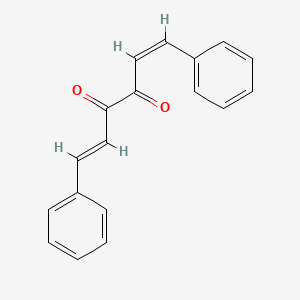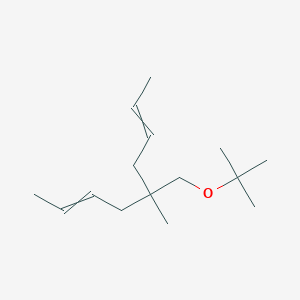
3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol is a complex organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely studied for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include substituted benzaldehydes, alkynes, and amines. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol include other substituted piperidines and phenylethynyl derivatives. Examples include:
- 2,6-Diphenylpiperidine
- 4-Phenylethynylpiperidine
- 1-Propynylpiperidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
63960-25-8 |
|---|---|
分子式 |
C29H27NO |
分子量 |
405.5 g/mol |
IUPAC名 |
3-methyl-2,6-diphenyl-4-(2-phenylethynyl)-1-prop-2-ynylpiperidin-4-ol |
InChI |
InChI=1S/C29H27NO/c1-3-21-30-27(25-15-9-5-10-16-25)22-29(31,20-19-24-13-7-4-8-14-24)23(2)28(30)26-17-11-6-12-18-26/h1,4-18,23,27-28,31H,21-22H2,2H3 |
InChIキー |
LPJIZCMZXUHQIR-UHFFFAOYSA-N |
正規SMILES |
CC1C(N(C(CC1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)CC#C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)





![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)

![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)
